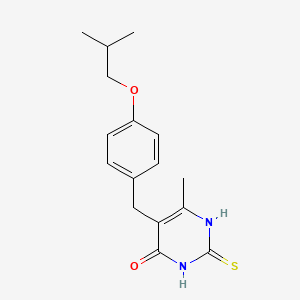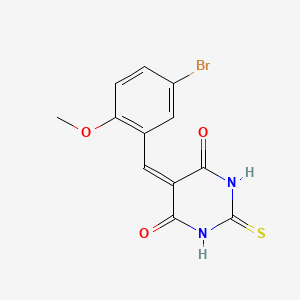
pregn-4-ene-3,20-dione dihydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregn-4-ene-3,20-dione dihydrazone is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PDH and is synthesized using a specific method. PDH has been shown to have unique biochemical and physiological effects, making it an interesting candidate for further research.
Wissenschaftliche Forschungsanwendungen
PDH has been studied extensively for its potential applications in various fields. One of the primary applications of PDH is in cancer research. PDH has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDH has also been studied for its potential applications in neurodegenerative diseases. PDH has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of PDH is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell growth and proliferation. PDH has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. PDH has also been shown to induce apoptosis by activating caspases, which are enzymes that play a critical role in programmed cell death.
Biochemical and Physiological Effects:
PDH has been shown to have unique biochemical and physiological effects. PDH has been shown to inhibit the activity of 5α-reductase, an enzyme that converts testosterone to dihydrotestosterone. This inhibition can lead to a decrease in the production of dihydrotestosterone, which has been implicated in the development of prostate cancer. PDH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
PDH has several advantages for lab experiments. PDH is a stable compound that can be easily synthesized in high yields. PDH is also soluble in both water and organic solvents, making it a versatile compound for scientific research. However, PDH has some limitations for lab experiments. PDH has a short half-life, which can make it difficult to study its long-term effects. PDH also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for PDH research. One potential direction is the development of PDH derivatives with improved pharmacokinetic properties. Another potential direction is the study of PDH in combination with other compounds for the treatment of various diseases. PDH has also been studied for its potential applications in agriculture, specifically as a plant growth regulator. Further research is needed to fully understand the potential applications of PDH in various fields.
Conclusion:
In conclusion, PDH is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. PDH is synthesized using a specific method and has been shown to have unique biochemical and physiological effects. PDH has potential applications in cancer research, neurodegenerative diseases, and agriculture. Further research is needed to fully understand the potential applications of PDH in various fields.
Synthesemethoden
PDH is synthesized using a two-step method. The first step involves the reaction of pregnenolone with hydrazine hydrate to form pregn-4-ene-3,20-dione hydrazone. The second step involves the reaction of the hydrazone with hydrochloric acid to form PDH. The synthesis method has been optimized to produce high yields of PDH, making it a cost-effective compound for scientific research.
Eigenschaften
IUPAC Name |
(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4/c1-13(24-22)17-6-7-18-16-5-4-14-12-15(25-23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11,22-23H2,1-3H3/b24-13+,25-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLSVRGWXOQKDI-KEBAUVPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1CCC2C1(CCC3C2CCC4=CC(=NN)CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1CCC2C1(CCC3C2CCC4=C/C(=N\N)/CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

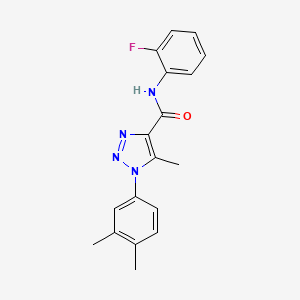
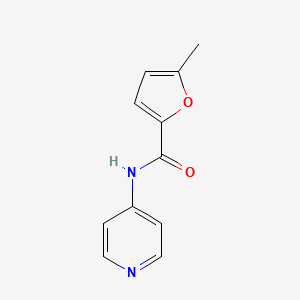
![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)
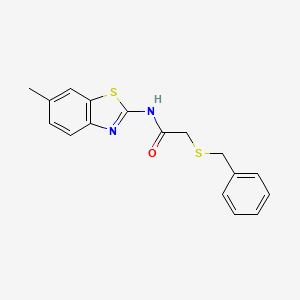

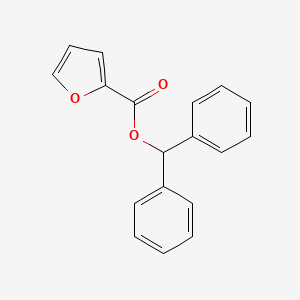
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
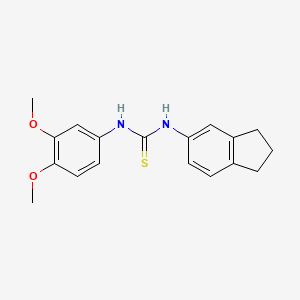
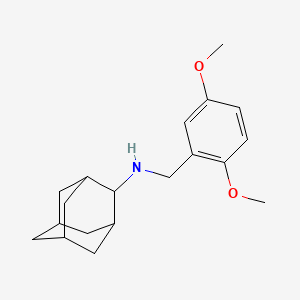

methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
